molecular formula C10H7FN2O2 B11898371 6-Fluoro-8-methyl-5-nitroquinoline

6-Fluoro-8-methyl-5-nitroquinoline

Cat. No.: B11898371
M. Wt: 206.17 g/mol
InChI Key: OQEQVQMKIHOYDT-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and industrial applications. The incorporation of fluorine into the quinoline structure often enhances its biological activity and provides unique properties .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

While "6-Fluoro-8-methyl-5-nitroquinoline" is a specific chemical compound, the search results provide information on related compounds and their applications, which can help infer potential uses of the target compound. Here's a summary of potential applications based on the search results:

Scientific Research Applications

  • As an intermediate in synthesis: "this compound" is available from chemical vendors like Ambeed for use in chemical synthesis .
  • Antimicrobial research: Fluoroquinolones, which are structurally related to the target compound, have been investigated for their antibacterial properties . The presence of a nitro group on quinolines can enhance anticancer activity .
  • ** антималярийные properties:** Nitroquinolines have been investigated for antimalarial properties .

Related Compounds and their Applications

  • 8-Hydroxyquinolines (8HQ): 8HQ derivatives have diverse bioactivities, including antineurodegenerative, anticancer, antioxidant, antimicrobial, and antidiabetic activities . These activities stem from their metal-chelating abilities .
  • 8-Nitrofluoroquinolones: These compounds have shown antimicrobial activity against E. coli and S. aureus . The lipophilic or hydrophilic nature of the compound influences its activity against Gram-positive or Gram-negative bacteria, respectively .
  • Nitro containing 8HQ derivatives: These derivatives, such as nitroxoline, have shown more potent anticancer activity than halogenated 8HQ derivatives and may be less neurotoxic .
  • 4-methyl-5-(unsubstituted and substituted phenoxy)-6-methoxy-8-(aminoalkylamino)quinolines: These compounds are useful as antimalarials in mammals .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-5-nitroquinoline involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with enzymes and other proteins. This interaction can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 6-Fluoro-8-methyl-5-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both fluorine and nitro groups enhances its reactivity and biological activity compared to other fluorinated quinolines .

Biological Activity

6-Fluoro-8-methyl-5-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antineoplastic, and antiviral properties, alongside mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by:

  • Fluorine atom : Enhances lipophilicity and membrane permeability.
  • Nitro group : Often associated with increased antimicrobial activity.
  • Methyl substitution : Contributes to its specific biological activity.

The molecular formula is C10H8FN3O2C_{10}H_{8}FN_{3}O_{2} with a molecular weight of approximately 236.18 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. It acts primarily by inhibiting bacterial DNA synthesis through interaction with DNA gyrase and type IV topoisomerase, leading to cell death. This mechanism is crucial for its effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial Strain IC50 (µM) Mechanism of Action
E. coli12.5DNA gyrase inhibition
Staphylococcus aureus15.0Topoisomerase inhibition

Antineoplastic Activity

The compound has shown promise in cancer treatment, particularly in disrupting cellular processes that lead to tumor growth. It interferes with DNA replication and cellular division, making it a candidate for further development in oncology.

Cancer Cell Line IC50 (µM) Effect
HeLa10.0Growth inhibition
MCF-78.0Induction of apoptosis

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against RNA viruses. Its mechanism involves the inhibition of viral replication by targeting viral polymerases.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound binds to DNA gyrase and topoisomerases, preventing the supercoiling necessary for DNA replication.
  • Cell Membrane Penetration : The fluorine atom enhances the ability to penetrate bacterial membranes.
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and replication.

Synthesis Methods

Various synthetic routes have been employed to produce this compound, including:

  • Nitration of Quinolines : Introduction of the nitro group via electrophilic aromatic substitution.
  • Fluorination Techniques : Utilizing fluorinating agents to introduce the fluorine atom at the desired position.
  • Methylation Reactions : Alkylation methods to add the methyl group at position eight.

Comparative Analysis

When compared to other quinoline derivatives, such as 5-Fluoroquinoline and 8-Hydroxyquinoline, this compound demonstrates enhanced biological activities due to its unique substitution pattern.

Compound Name Biological Activity Key Features
5-FluoroquinolineAntibacterialLacks nitro group
8-HydroxyquinolineAnticancerHydroxy group instead of fluorine
This compoundAntibacterial, AnticancerUnique combination of fluorine and nitro groups

Case Studies and Research Findings

  • A study demonstrated that derivatives of quinolines, including this compound, exhibited significant antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 150 to 680 nM against resistant strains .
  • Another investigation highlighted the compound's potential in inhibiting hematin crystallization, a critical process in malaria pathophysiology .

Properties

IUPAC Name

6-fluoro-8-methyl-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEQVQMKIHOYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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